N-Methyl-1-(5-methylpyridin-2-YL)methanamine

Catalog No.
S805983
CAS No.
1060801-52-6
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(5-methylpyridin-2-YL)methanamine

CAS Number

1060801-52-6

Product Name

N-Methyl-1-(5-methylpyridin-2-YL)methanamine

IUPAC Name

N-methyl-1-(5-methylpyridin-2-yl)methanamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-7-3-4-8(6-9-2)10-5-7/h3-5,9H,6H2,1-2H3

InChI Key

OHNBCWHCSGAXRQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CNC

Canonical SMILES

CC1=CN=C(C=C1)CNC

N-Methyl-1-(5-methylpyridin-2-yl)methanamine is an organic compound classified as an amine. Its molecular formula is C₈H₁₂N₂, featuring a pyridine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position, alongside an additional methyl group attached to the nitrogen atom of the methanamine. This structure contributes to its unique chemical properties and potential biological activities.

  • Reductive Amination: This method involves the reaction of 5-methylpyridine-2-carbaldehyde with methylamine, typically using sodium cyanoborohydride or hydrogen gas as reducing agents in the presence of palladium on carbon as a catalyst. The reaction is generally conducted in organic solvents like methanol or ethanol at room temperature or slightly elevated temperatures.
  • N-Alkylation: Another common synthesis route includes N-alkylation of 1-(5-methylpyridin-2-yl)methanamine with methyl iodide or methyl bromide, utilizing potassium carbonate as a base in aprotic solvents such as acetonitrile or dimethylformamide, usually at elevated temperatures.
  • Oxidation: The compound can undergo oxidation to yield N-oxides or other oxidized derivatives, often using hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
  • Reduction: It can also be reduced to form secondary amines or other reduced products using reagents like lithium aluminum hydride or sodium borohydride in an inert atmosphere.

The synthesis methods for N-Methyl-1-(5-methylpyridin-2-yl)methanamine include:

  • Reductive Amination:
    • Reactants: 5-methylpyridine-2-carbaldehyde and methylamine.
    • Reagents: Sodium cyanoborohydride or hydrogen gas.
    • Catalyst: Palladium on carbon.
    • Solvent: Methanol or ethanol.
    • Conditions: Room temperature to slightly elevated temperatures.
  • N-Alkylation:
    • Reactants: 1-(5-methylpyridin-2-yl)methanamine and methyl iodide/bromide.
    • Base: Potassium carbonate.
    • Solvent: Acetonitrile or dimethylformamide.
    • Conditions: Elevated temperatures.

These methods highlight the versatility of synthetic approaches available for producing this compound.

N-Methyl-1-(5-methylpyridin-2-yl)methanamine has potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity. It could serve as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes. Additionally, it may be explored in studies related to neurochemistry and pharmacology due to its amine functional groups which are often implicated in neurotransmitter systems .

Several compounds are structurally similar to N-Methyl-1-(5-methylpyridin-2-yl)methanamine, each differing in the position of substituents on the pyridine ring:

Compound NameStructural Difference
N-Methyl-1-(pyridin-2-yl)methanamineLacks the methyl group at the 5-position
N-Methyl-1-(3-methylpyridin-2-yl)methanamineHas a methyl group at the 3-position
N-Methyl-1-(4-methylpyridin-2-yl)methanamineHas a methyl group at the 4-position

Uniqueness

The uniqueness of N-Methyl-1-(5-methylpyridin-2-yl)methanamine lies in the specific positioning of the methyl group on the pyridine ring. This positional isomerism can significantly influence its chemical reactivity and biological activity compared to its analogs. The unique arrangement may lead to distinct interaction profiles with biological targets, potentially resulting in varied pharmacological effects.

XLogP3

0.6

Dates

Last modified: 08-16-2023

Explore Compound Types